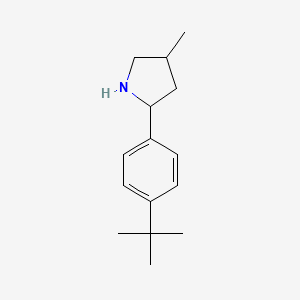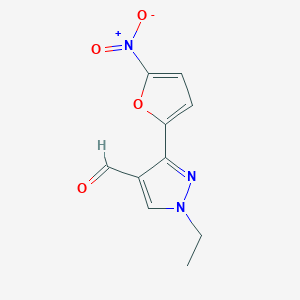
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a nitrofuran and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Nitration of Furan Derivatives: The nitrofuran moiety can be introduced by nitrating furan derivatives.
Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting appropriate hydrazines with 1,3-dicarbonyl compounds. In this case, the reaction of ethyl hydrazine with a suitable diketone can yield the desired pyrazole derivative.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal agent, particularly against drug-resistant strains of Candida albicans. Its unique structure allows it to inhibit fungal growth effectively.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts the morphology of fungal cells and facilitates the formation of reactive oxygen species, ultimately inhibiting fungal proliferation.
DNA Interaction: The nitrofuran moiety can interact with bacterial DNA, leading to cross-linking and inhibition of DNA replication.
Comparación Con Compuestos Similares
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other nitrofuran and pyrazole derivatives:
5-Nitrofuran-2-carbaldehyde: This compound shares the nitrofuran moiety but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Propiedades
Número CAS |
61619-62-3 |
|---|---|
Fórmula molecular |
C10H9N3O4 |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O4/c1-2-12-5-7(6-14)10(11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3 |
Clave InChI |
BYUSXYRLBBXRQK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
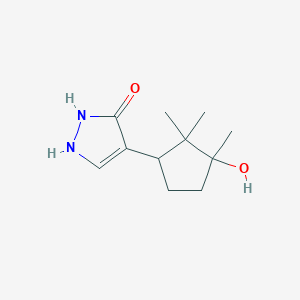
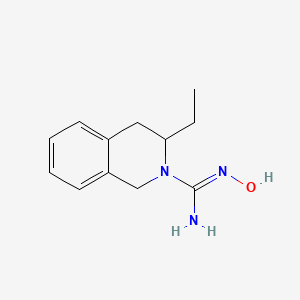
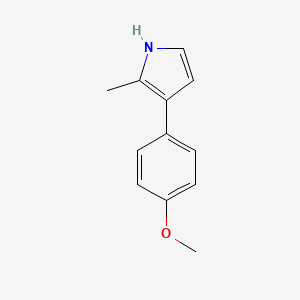
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
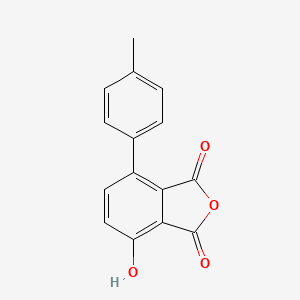
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
